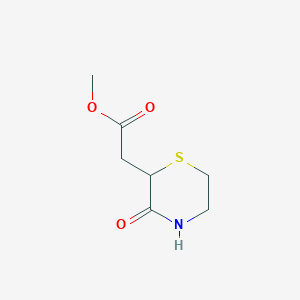

Methyl 2-(3-oxothiomorpholin-2-yl)acetate

Description

BenchChem offers high-quality Methyl 2-(3-oxothiomorpholin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-oxothiomorpholin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-oxothiomorpholin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-11-6(9)4-5-7(10)8-2-3-12-5/h5H,2-4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXCLGWIFXDHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Diverse Biological Landscape of Thiomorpholinone Derivatives: An In-depth Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiomorpholinone Scaffold - A Privileged Structure in Medicinal Chemistry

Thiomorpholinone, a heterocyclic scaffold incorporating both nitrogen and sulfur atoms, has garnered significant attention in medicinal chemistry. This guide provides an in-depth exploration of the multifaceted biological activities exhibited by thiomorpholinone derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The unique structural attributes of the thiomorpholinone core, including its potential for diverse substitutions and the metabolic liability of the sulfur atom, contribute to its versatility as a pharmacophore. This document will delve into the anticancer, antimicrobial, anti-inflammatory, antioxidant, and hypolipidemic properties of these compounds, presenting key mechanistic insights, structure-activity relationships, quantitative data, and detailed experimental protocols.

Anticancer Activity: Targeting Key Pathways in Malignancy

Thiomorpholinone derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a spectrum of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

A primary mechanism by which thiomorpholinone derivatives exert their anticancer effects is through the induction of the intrinsic apoptotic pathway. Furthermore, many of these compounds function as inhibitors of key kinases, particularly within the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.

dot

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Structure-Activity Relationship (SAR)

The anticancer potency of thiomorpholinone derivatives is significantly influenced by the nature and position of substituents on the core structure. Key SAR observations include:

-

Substitution on the Nitrogen Atom: Introduction of bulky aromatic or heterocyclic rings on the thiomorpholinone nitrogen often enhances cytotoxic activity.

-

Oxidation State of Sulfur: Oxidation of the sulfur atom to a sulfoxide or sulfone can modulate the compound's polarity and biological activity.

-

Aromatic Substituents: The presence of electron-withdrawing or electron-donating groups on appended aromatic rings can fine-tune the anticancer potency and selectivity.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected thiomorpholinone derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).[1][2][3]

| Compound Class | Cancer Cell Line | IC50 (µM) |

| N-azole substituted thiomorpholine | A549 (Lung) | 10.1 |

| N-azole substituted thiomorpholine | HeLa (Cervical) | 30.0 |

| Thiazolo[3,2-a]pyrimidin-5-ones | HT29 (Colon) | 2.01 |

| Morpholine-substituted tetrahydroquinoline | A549 (Lung) | 0.033 |

| Morpholine-substituted tetrahydroquinoline | MCF-7 (Breast) | 0.087 |

| Morpholine-substituted tetrahydroquinoline | MDA-MB-231 (Breast) | 0.63 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[4][5][6]

dot

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of the thiomorpholinone derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently agitate the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

Thiomorpholinone derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents.

Mechanism of Action

The precise antimicrobial mechanisms of thiomorpholinone derivatives are still under investigation and may vary depending on the specific structural features of the compound. However, proposed mechanisms include the disruption of microbial cell wall synthesis, inhibition of essential enzymes, and interference with microbial DNA replication.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of thiomorpholinone derivatives is closely linked to their chemical structure.[7][8][9] Key SAR findings include:

-

Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to penetrate microbial cell membranes, leading to increased intracellular concentrations and improved activity.[1]

-

Substituents on Aromatic Rings: The presence of specific substituents, such as nitro groups, on aromatic moieties can significantly impact the antibacterial and antifungal activity.[1]

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings can modulate the antimicrobial spectrum and potency.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiomorpholinone derivatives against various microbial strains.[8]

| Compound | Microbial Strain | MIC (µg/mL) |

| 2-(thiophen-2-yl) dihydroquinoline derivative (26a) | M. tuberculosis H37Rv | 6.25 |

| 2-(thiophen-2-yl) dihydroquinoline derivative (26b) | M. tuberculosis H37Rv | 25 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13][14][15][16]

dot

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the thiomorpholinone derivative. Perform two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Antioxidant Activities: Combating Oxidative Stress and Inflammation

Several thiomorpholinone derivatives have demonstrated notable anti-inflammatory and antioxidant properties, suggesting their potential in the management of diseases associated with inflammation and oxidative stress.

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. Their antioxidant activity is primarily due to their capacity to scavenge free radicals and inhibit lipid peroxidation.

Quantitative Data: Anti-inflammatory and Antioxidant Activity

The following table summarizes the anti-inflammatory and antioxidant activities of selected thiomorpholinone derivatives.[17][18][19]

| Compound/Derivative | Assay | IC50 Value |

| Caffeic Acid Derivative (6) | Lipid Peroxidation | - |

| Indomethacin Derivative | Lipid Peroxidation | - |

| Compound 5 | Lipid Peroxidation | - |

| Compound 15 | Lipid Peroxidation | - |

| Cinnamic Acid-conjugated Derivatives | Lipid Peroxidation | As low as 1.4 µM |

| Various Thiomorpholinone Derivatives | Lipid Peroxidation | As low as 7.5 µM |

Experimental Protocols

This assay assesses the ability of a compound to inhibit protein denaturation, a process implicated in inflammation.[20][21][22][23][24]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the thiomorpholinone derivative.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes, a key aspect of the anti-inflammatory response.[25][26][27][28][29]

Step-by-Step Methodology:

-

HRBC Suspension Preparation: Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.

-

Reaction Mixture: To 0.5 mL of the HRBC suspension, add 1 mL of phosphate buffer (pH 7.4), 2 mL of hypotonic saline (0.36%), and 0.5 mL of the test compound at various concentrations.

-

Incubation and Centrifugation: Incubate the mixtures at 37°C for 30 minutes, followed by centrifugation.

-

Hemoglobin Estimation: Measure the absorbance of the supernatant at 560 nm to estimate the amount of hemoglobin released.

-

Calculation: Calculate the percentage of membrane stabilization.

Hypolipidemic Activity: Modulating Lipid Metabolism

Certain thiomorpholinone derivatives have shown potential as hypolipidemic agents, capable of reducing levels of cholesterol and triglycerides.[17][18][19][27][28][30][31][32]

Mechanism of Action

The hypolipidemic effects of these compounds may be mediated through the inhibition of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase and squalene synthase.[24][27][30]

Quantitative Data: In Vivo Hypolipidemic Activity

The following table summarizes the in vivo hypolipidemic activity of selected thiomorpholinone derivatives in a Triton WR-1339-induced hyperlipidemic rat model.[17][18][19]

| Compound/Derivative | % Reduction in Total Cholesterol | % Reduction in Triglycerides | % Reduction in LDL-Cholesterol |

| Compound 5 | 78% | 80% | 76% |

| Caffeic Acid Derivative (6) | 67% | 70% | 73% |

| Indomethacin Derivative | 73% | 80% | 83% |

| Compound 15 | 78% | 80% | 76% |

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[33][34][35][36]

Sources

- 1. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. ibg.kit.edu [ibg.kit.edu]

- 16. protocols.io [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. innpharmacotherapy.com [innpharmacotherapy.com]

- 21. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 22. jcdr.net [jcdr.net]

- 23. plantarchives.org [plantarchives.org]

- 24. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba) | springermedizin.de [springermedizin.de]

- 26. Bot Verification [rasayanjournal.co.in]

- 27. Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. globalresearchonline.net [globalresearchonline.net]

- 29. d-nb.info [d-nb.info]

- 30. jchemrev.com [jchemrev.com]

- 31. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 32. Nitric oxide releasing morpholine derivatives as hypolipidemic and antioxidant agents. | Semantic Scholar [semanticscholar.org]

- 33. assaygenie.com [assaygenie.com]

- 34. mdpi.com [mdpi.com]

- 35. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 36. pubs.acs.org [pubs.acs.org]

Methodological & Application

Step-by-step synthesis protocol for Methyl 2-(3-oxothiomorpholin-2-yl)acetate

An Application Note for the Synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate

Introduction

Methyl 2-(3-oxothiomorpholin-2-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thiomorpholin-3-one core is a privileged scaffold found in various biologically active molecules. The presence of a methyl acetate side chain at the C2 position offers a versatile handle for further synthetic modifications, such as conversion to the corresponding carboxylic acid, amide, or other ester derivatives. This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate. The described methodology follows a two-step sequence involving the initial construction of the thiomorpholin-3-one ring, followed by a diastereoselective α-alkylation.

Overall Synthetic Strategy

The synthesis of the target compound is achieved in two main stages, as depicted in the reaction scheme below. The first step involves the cyclization of ethyl thioglycolate with aziridine to form the thiomorpholin-3-one core. The second step is the α-alkylation of the lactam intermediate with methyl bromoacetate to introduce the desired side chain at the C2 position.

Figure 2: General experimental workflow for the synthesis and characterization.

Materials and Methods

Reagents

| Reagent | Formula | MW ( g/mol ) | M.p. (°C) | B.p. (°C) | Density (g/mL) |

| Ethyl Thioglycolate | C₄H₈O₂S | 120.17 | - | 156-158 | 1.094 |

| Aziridine | C₂H₅N | 43.07 | -79.9 | 56-57 | 0.832 |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | -114.1 | 78.37 | 0.789 |

| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | - | - | - |

| Diisopropylamine | C₆H₁₅N | 101.19 | -61 | 84 | 0.717 |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | -76 | - | - |

| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 | -108.4 | 66 | 0.889 |

| Methyl Bromoacetate | C₃H₅BrO₂ | 152.97 | - | 145 | 1.616 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | 0.902 |

| Hexanes | - | - | - | 69 | 0.655 |

| Saturated aq. NH₄Cl | - | - | - | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 1124 | - | 2.66 |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 1710 | 2230 | - |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Syringes and needles

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and consumables

Detailed Synthesis Protocol

Part A: Synthesis of Thiomorpholin-3-one

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl thioglycolate (12.0 g, 100 mmol, 1.0 equiv).

-

Dissolve the ethyl thioglycolate in 100 mL of anhydrous ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Caution: Aziridine is toxic and volatile. Handle in a well-ventilated fume hood. Slowly add aziridine (4.75 g, 110 mmol, 1.1 equiv) to the stirred solution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude oil.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield thiomorpholin-3-one as a white to pale yellow solid.

Part B: Synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate

-

Preparation of LDA solution (in situ):

-

In a flame-dried 250 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 80 mL) and cool to -78 °C.

-

Add diisopropylamine (11.1 g, 110 mmol, 1.1 equiv) to the cold THF.

-

Slowly add n-butyllithium (e.g., 2.5 M solution in hexanes, 44 mL, 110 mmol, 1.1 equiv) dropwise to the stirred solution.

-

Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

α-Alkylation Reaction:

-

In a separate flame-dried 500 mL Schlenk flask under an inert atmosphere, dissolve the thiomorpholin-3-one (11.7 g, 100 mmol, 1.0 equiv) from Part A in 150 mL of anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly transfer the freshly prepared LDA solution into the thiomorpholin-3-one solution via cannula while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the lithium enolate.

-

In a syringe, take up methyl bromoacetate (16.8 g, 110 mmol, 1.1 equiv) and add it dropwise to the enolate solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 30% to 70%).

-

Combine the pure fractions and remove the solvent to yield Methyl 2-(3-oxothiomorpholin-2-yl)acetate as a colorless to pale yellow oil.

-

Discussion of the Protocol

The synthesis of thiomorpholin-3-one via the reaction of ethyl thioglycolate and aziridine is a known method for constructing the core heterocyclic ring. [1]This reaction proceeds through a nucleophilic attack of the aziridine nitrogen on the ester carbonyl, followed by an intramolecular cyclization.

The key step in this synthesis is the α-alkylation of the thiomorpholin-3-one. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the efficient deprotonation at the α-carbon (C2) to form the corresponding enolate. [2]Performing this step at low temperatures (-78 °C) is essential to prevent side reactions, such as self-condensation or decomposition of the base and the enolate. The subsequent addition of methyl bromoacetate, an electrophile, to the nucleophilic enolate results in the formation of the new carbon-carbon bond at the C2 position. [3][4] Purification by column chromatography is necessary at each stage to remove unreacted starting materials and byproducts, ensuring the purity of the intermediate and the final product. The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

References

-

SynArchive. Dieckmann Condensation. Available at: [Link]

-

ResearchGate. Synthesis of thiomorpholin‐3‐ones. Available at: [Link]

-

ResearchGate. Synthesis of methyl 2-(2-oxo-2H-chromen-3-yl)acetates. Available at: [Link]

-

MDPI. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Available at: [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

-

PubChem. Ethyl Thioglycolate. Available at: [Link]

-

National Institutes of Health. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Available at: [Link]

-

Organic Syntheses. Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate. Available at: [Link]

-

Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

-

ResearchGate. Previous and present findings for the synthesis of thioamide derivatives. Available at: [Link]

-

The Eurasia Proceedings of Science Technology Engineering and Mathematics. Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as Precursor to New Heterocyclic Compounds. Available at: [Link]

-

PubMed. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Available at: [Link]

-

MDPI. Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Available at: [Link]

-

National Institutes of Health. Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. Available at: [Link]

-

Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

-

ResearchGate. Reactions of thiols and amines with ethyl propiolate. Available at: [Link]

-

ResearchGate. The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. Available at: [Link]

-

Chemistry LibreTexts. 20.6: Reactions of Amines. Available at: [Link]

-

Filo. Ammonolysis of ethyl chloride followed by reaction of the amine so formed... Available at: [Link]

Sources

Application Notes and Protocols: Methyl 2-(3-oxothiomorpholin-2-yl)acetate in Medicinal Chemistry

Introduction: The Thiomorpholinone Scaffold as a Privileged Structure in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an enduring focus on the discovery of novel molecular scaffolds that offer both structural novelty and diverse biological activity. Among these, saturated heterocyclic systems play a pivotal role, and the thiomorpholine moiety has emerged as a "privileged scaffold".[1] Its three-dimensional architecture and the presence of both hydrogen bond donors and acceptors, combined with the metabolic liability of the sulfur atom, provide a unique combination of properties for drug design.[2] Specifically, the thiomorpholin-3-one core, a lactam derivative of thiomorpholine, presents a synthetically versatile template for the generation of compound libraries with a wide range of pharmacological applications.

This document provides detailed application notes and protocols for a specific, yet underexplored, derivative: Methyl 2-(3-oxothiomorpholin-2-yl)acetate (CAS 73477-13-1).[3] While direct literature on this exact molecule is scarce, this guide will leverage the extensive knowledge of the broader thiomorpholinone class to provide researchers with a comprehensive framework for its synthesis, derivatization, and potential applications in medicinal chemistry. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.

Rationale for Medicinal Chemistry Interest: A Bioisostere of Morpholine with Expanded Potential

The interest in thiomorpholine and its derivatives often stems from its role as a bioisostere of the morpholine ring, a common fragment in many approved drugs.[4] The substitution of the oxygen atom in morpholine with sulfur in thiomorpholine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding interactions.[2] This can lead to improved pharmacokinetic and pharmacodynamic profiles.

The thiomorpholin-3-one scaffold, in particular, has been associated with a diverse array of biological activities, making Methyl 2-(3-oxothiomorpholin-2-yl)acetate a compound of significant interest for screening and lead optimization in various therapeutic areas.[5]

Potential Therapeutic Applications:

Based on the activities reported for structurally related thiomorpholinone derivatives, Methyl 2-(3-oxothiomorpholin-2-yl)acetate and its subsequent derivatives could be investigated for the following applications:

-

Antimicrobial Agents: Thiomorpholine derivatives have shown promise as antibacterial and antifungal agents.[6] The core scaffold can be decorated with various substituents to optimize activity against a range of pathogens.

-

Antioxidant Activity: The sulfur atom in the thiomorpholine ring can participate in redox reactions, and several derivatives have been reported to possess antioxidant properties.[5]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The thiomorpholine scaffold has been successfully incorporated into inhibitors of DPP-IV, an important target in the treatment of type 2 diabetes.[7] The acetate side chain of the target molecule provides a handle for introducing functionalities that can interact with the active site of the enzyme.

-

Anticancer and Anti-inflammatory Agents: Various substituted morpholine and thiomorpholine derivatives have demonstrated potential as anticancer and anti-inflammatory agents, suggesting another avenue of exploration for this compound class.[8]

Proposed Synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate

The synthesis of the target molecule can be envisioned through a multi-step sequence starting from readily available precursors. The following protocol is a proposed route based on established methods for the synthesis of thiomorpholin-3-ones and subsequent alkylation.[9][10]

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate.

Detailed Synthesis Protocol

PART 1: Synthesis of Thiomorpholin-3-one

This step involves a one-pot Michael addition of cysteamine to methyl acrylate, followed by an intramolecular cyclization to form the thiomorpholin-3-one ring.

Materials:

-

Cysteamine hydrochloride

-

Methyl acrylate

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Deprotonation of Cysteamine: To a solution of sodium methoxide (1.05 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add cysteamine hydrochloride (1.0 eq) portion-wise at 0 °C. Stir the resulting suspension for 30 minutes at room temperature.

-

Michael Addition: Cool the reaction mixture back to 0 °C and add methyl acrylate (1.0 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of starting materials.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol.

-

Extraction: To the residue, add dichloromethane and saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford thiomorpholin-3-one.

PART 2: α-Alkylation to Yield Methyl 2-(3-oxothiomorpholin-2-yl)acetate

This step involves the deprotonation of the α-carbon to the carbonyl group of thiomorpholin-3-one, followed by nucleophilic substitution with methyl bromoacetate.

Materials:

-

Thiomorpholin-3-one (from Part 1)

-

Lithium diisopropylamide (LDA) solution (1.1 eq)

-

Methyl bromoacetate (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Syringes

-

Dry ice/acetone bath

Procedure:

-

Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiomorpholin-3-one (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Alkylation: Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the completion of the reaction.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield Methyl 2-(3-oxothiomorpholin-2-yl)acetate.

Proposed Derivatization Strategies

The structure of Methyl 2-(3-oxothiomorpholin-2-yl)acetate offers several handles for further chemical modification to create a library of analogs for structure-activity relationship (SAR) studies.

Derivatization Workflow Diagram

Caption: Potential derivatization pathways for Methyl 2-(3-oxothiomorpholin-2-yl)acetate.

Protocol for N-Acylation

Materials:

-

Methyl 2-(3-oxothiomorpholin-2-yl)acetate

-

Acyl chloride or acid anhydride (1.2 eq)

-

Triethylamine (Et₃N) or pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Methyl 2-(3-oxothiomorpholin-2-yl)acetate (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add triethylamine or pyridine (1.5 eq).

-

Add the desired acyl chloride or acid anhydride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Protocol for Ester Hydrolysis and Amidation

PART 1: Hydrolysis to the Carboxylic Acid

Materials:

-

Methyl 2-(3-oxothiomorpholin-2-yl)acetate

-

Lithium hydroxide (LiOH) (1.5 eq)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the starting material in a mixture of THF and water.

-

Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the product with EtOAc (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

PART 2: Amide Coupling

Materials:

-

The carboxylic acid from Part 1

-

Desired amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Dilute with water and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the amide product by column chromatography.

Protocols for Biological Evaluation

Based on the known activities of the thiomorpholine scaffold, the following in vitro assays are recommended for the initial screening of Methyl 2-(3-oxothiomorpholin-2-yl)acetate and its derivatives.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.[11]

Materials:

-

Test compounds dissolved in DMSO

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compounds in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with medium) and negative (medium only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be determined visually or by measuring the optical density at 600 nm.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4]

Materials:

-

Test compounds dissolved in methanol

-

DPPH solution in methanol

-

Methanol

-

96-well microtiter plates

-

UV-Vis spectrophotometer (plate reader)

Procedure:

-

Prepare various concentrations of the test compounds in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound solutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity versus compound concentration.

DPP-IV Inhibitory Activity Assay (Fluorometric Assay)

This assay measures the inhibition of the DPP-IV enzyme activity using a fluorogenic substrate.[12]

Materials:

-

Human recombinant DPP-IV enzyme

-

Gly-Pro-AMC (fluorogenic substrate)

-

Tris-HCl buffer (pH 7.5)

-

Test compounds dissolved in DMSO

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the DPP-IV enzyme to each well containing the test compound or vehicle control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Methyl 2-(3-oxothiomorpholin-2-yl)acetate represents a promising starting point for medicinal chemistry campaigns. Its structural features, inherited from the versatile thiomorpholin-3-one scaffold, suggest a high potential for discovering novel bioactive compounds. The detailed protocols provided in this guide for its synthesis, derivatization, and biological evaluation are intended to empower researchers to explore the full potential of this molecule and its analogs in the quest for new therapeutics. While the lack of direct literature necessitates a rational, inference-based approach, the solid foundation of thiomorpholine chemistry provides a clear and promising path forward.

References

-

Han, B., et al. (2012). Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors. Chinese Chemical Letters, 23(3), 297-300. Available at: [Link]

-

PubChem. Methyl 2-(3-oxothiomorpholin-2-yl)acetate. Available at: [Link]

-

Wessjohann, L. A., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1834. Available at: [Link]

-

Al-Amiery, A. A., et al. (2021). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences, 4(6), 584-591. Available at: [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available at: [Link]

-

American Elements. Methyl 2-(3-oxothiomorpholin-2-yl)acetate. Available at: [Link]

-

Sakly, R., et al. (2024). Antipseudomonal, Antioxidant, Anticoagulant, and Cytotoxic Activities of Novel Synthesized Heterocyclic Molecules. Archives of Pharmacy Practice, 15(1), 103-108. Available at: [Link]

-

Kareem, A. F., et al. (2024). Synthesis and Study Antimicrobial/Antioxidant of Some New Derivatives Derived from Drug Levofloxacin. Advanced Journal of Chemistry, Section A, 7(6), 677-686. Available at: [Link]

-

Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-48. Available at: [Link]

-

Noolvi, M. N., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. Available at: [Link]

-

Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available at: [Link]

-

Kurkin, A. V., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. The Journal of Organic Chemistry, 84(15), 9484-9496. Available at: [Link]

-

PubChem. Methyl 2-(morpholin-2-yl)acetate. Available at: [Link]

-

Traxler, P., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2466-2472. Available at: [Link]

-

ResearchGate. Synthesis of thiomorpholin-3-ones. Available at: [Link]

-

JETIR. (2019). Synthesis and DPP-IV Inhibition Activity of[7][13]Thiazolo[5,4-D]Pyrimidine Derivatives. JETIR, 6(6). Available at: [Link]

-

MDPI. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(15), 4933. Available at: [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. Available at: [Link]

-

Aytac, S. P., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(16), 4998. Available at: [Link]

-

Nongonierma, A. B., & FitzGerald, R. J. (2014). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. Journal of Functional Foods, 8, 244-254. Available at: [Link]

-

Organic Chemistry Portal. Substituted carbonyl compound synthesis by alkylation or condensation. Available at: [Link]

-

The Good Scents Company. methyl 2-(methyl thio) acetate. Available at: [Link]

-

PubChem. Methyl 2-(azetidin-3-yl)acetate. Available at: [Link]

-

Science of Synthesis. α-Oxidation of Carbonyl Compounds. Available at: [Link]

-

Reddy, B. V. S., et al. (2023). Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction. The Journal of Organic Chemistry, 88(17), 12398-12408. Available at: [Link]

-

ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549-6554. Available at: [Link]

-

ACS Publications. (2023). Ketone α-alkylation at the more-hindered site. Nature Synthesis, 2(10), 1018-1026. Available at: [Link]

-

ACS Publications. (2022). Substituted 3-Thiomorpholinones. Journal of Medicinal Chemistry, 15(1), 1-2. Available at: [Link]

-

NIH. (2023). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. International Journal of Molecular Sciences, 24(24), 17424. Available at: [Link]

-

NIH. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 27(19), 6586. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. americanelements.com [americanelements.com]

- 4. Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted carbonyl compound synthesis by alkylation or condensation [organic-chemistry.org]

- 11. Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones [jmchemsci.com]

- 12. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PubChemLite - Methyl 2-(3-oxothiomorpholin-2-yl)acetate (C7H11NO3S) [pubchemlite.lcsb.uni.lu]

Application Note: A Detailed Protocol for the N-alkylation of Methyl 2-(3-oxothiomorpholin-2-yl)acetate

Introduction

N-substituted thiomorpholin-3-one scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. The ability to selectively introduce substituents on the nitrogen atom of the thiomorpholinone ring allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates. This application note provides a comprehensive, step-by-step protocol for the N-alkylation of Methyl 2-(3-oxothiomorpholin-2-yl)acetate, a versatile intermediate for the synthesis of novel therapeutic agents.

The described procedure utilizes sodium hydride (NaH) as a strong base to deprotonate the amide nitrogen, followed by nucleophilic substitution with an alkyl halide. This method is a robust and widely applicable strategy for the N-alkylation of lactams and related heterocycles.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental workflow, and discuss the characterization of the final product.

Reaction Mechanism and Scientific Rationale

The N-alkylation of Methyl 2-(3-oxothiomorpholin-2-yl)acetate proceeds via a two-step mechanism. The first step involves the deprotonation of the amide proton by a strong, non-nucleophilic base. Sodium hydride is an excellent choice for this transformation as it irreversibly deprotonates the amide to form a sodium salt and hydrogen gas, driving the equilibrium towards the formation of the nucleophilic amide anion.[3] The use of an aprotic polar solvent like tetrahydrofuran (THF) is crucial as it is inert to the strong base and effectively solvates the resulting sodium salt.

The second step is a classical bimolecular nucleophilic substitution (SN2) reaction. The generated amide anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group to form the desired N-alkylated product. The choice of the alkyl halide will determine the nature of the substituent introduced at the nitrogen position.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the N-alkylation procedure, from initial setup to final product analysis.

Caption: A schematic overview of the N-alkylation experimental procedure.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Methyl 2-(3-oxothiomorpholin-2-yl)acetate | ≥98% | Commercially Available | Starting material. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Strong base. Handle with extreme care. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Reaction solvent. |

| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | ≥98% | Commercially Available | Alkylating agent. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Commercially Available | For quenching the reaction. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |

| Brine (Saturated aq. NaCl) | Reagent Grade | Commercially Available | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

Instrumentation:

-

Magnetic stirrer with stirring bar

-

Round-bottom flasks and appropriate glassware (oven-dried)

-

Septa and needles for inert atmosphere techniques

-

Ice-water bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Liquid Chromatography-Mass Spectrometer (LC-MS)

Safety Precautions:

-

Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[2][3][4][5] It is also corrosive and can cause severe burns. All manipulations of NaH must be performed under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[1][4][5] A Class D fire extinguisher for combustible metals should be readily available.

-

Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and potential carcinogens. They should be handled in a well-ventilated fume hood.

-

Anhydrous Solvents: Anhydrous solvents are flammable. Keep away from ignition sources.

Step-by-Step Procedure:

-

Preparation:

-

In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(3-oxothiomorpholin-2-yl)acetate (1.0 eq.).

-

Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Add anhydrous THF (approximately 0.1 M solution based on the starting material) via a syringe.

-

Cool the flask to 0 °C in an ice-water bath.

-

-

Deprotonation:

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to the stirred solution in small portions. Caution: Hydrogen gas evolution will occur.

-

Allow the reaction mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

-

N-Alkylation:

-

Slowly add the desired alkyl halide (1.1 eq.) to the reaction mixture via a syringe.

-

Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Upon completion, cool the reaction mixture to 0 °C in an ice-water bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

Characterization of the Final Product

The structure and purity of the N-alkylated product should be confirmed by NMR spectroscopy and LC-MS analysis. Below is a representative set of characterization data for the N-methylated product, Methyl 2-(4-methyl-3-oxothiomorpholin-2-yl)acetate.

Representative Data:

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.15 (dd, 1H, J = 4.0, 8.0 Hz, H-2), 3.70 (s, 3H, OCH₃), 3.50-3.60 (m, 2H, H-5), 3.05 (s, 3H, NCH₃), 2.80-2.95 (m, 4H, H-6, CH₂CO) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 171.5 (C=O, ester), 168.0 (C=O, amide), 60.5 (C-2), 52.0 (OCH₃), 49.0 (C-5), 40.0 (NCH₃), 35.0 (CH₂CO), 28.0 (C-6) |

| LC-MS (ESI) | Calculated for C₈H₁₃NO₃S [M+H]⁺: 204.06; Found: 204.1 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Formation | Incomplete deprotonation due to inactive NaH or wet solvent/glassware. | Ensure all glassware is thoroughly dried and use a fresh, unopened container of anhydrous solvent. Use a fresh batch of NaH. |

| Low reactivity of the alkylating agent. | Consider using a more reactive alkyl halide (e.g., iodide instead of bromide or chloride). The addition of a catalytic amount of sodium iodide can facilitate the reaction with less reactive alkyl halides. | |

| Formation of Side Products | O-alkylation of the enolate form of the ester. | This is generally less favored under these conditions but can occur. Ensure slow addition of the alkylating agent at a controlled temperature. |

| Over-alkylation (if the starting material has other nucleophilic sites). | Not applicable for this specific substrate. | |

| Difficulty in Purification | Product co-elutes with starting material or impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |

Conclusion

This application note provides a reliable and detailed protocol for the N-alkylation of Methyl 2-(3-oxothiomorpholin-2-yl)acetate. The procedure is scalable and can be adapted for the synthesis of a diverse library of N-substituted thiomorpholinone derivatives by varying the alkylating agent. Adherence to the safety precautions, particularly when handling sodium hydride, is paramount for the successful and safe execution of this synthesis. The characterization data provided serves as a benchmark for confirming the identity and purity of the desired product.

References

- Venturello, P., & Barbero, M. (n.d.). Sodium Hydride. Science of Synthesis.

-

Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

-

New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

-

Wikipedia. (2024). Sodium hydride. Retrieved from [Link]

- Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. The Journal of Organic Chemistry, 14(6), 1099–1102.

Sources

HPLC and GC-MS methods for analyzing Methyl 2-(3-oxothiomorpholin-2-yl)acetate

An Application Note and Protocol for the Analysis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate using HPLC and GC-MS

Abstract

Methyl 2-(3-oxothiomorpholin-2-yl)acetate is a heterocyclic compound of interest in pharmaceutical synthesis and drug development.[1][2] As with any active pharmaceutical ingredient (API) intermediate or lead compound, ensuring its purity, stability, and accurate quantification is paramount. This application note presents two robust and validated analytical methods for the comprehensive analysis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. We provide detailed, step-by-step protocols, the scientific rationale behind key methodological choices, and expected performance characteristics to guide researchers and quality control analysts in implementing these techniques.

Part 1: Stability-Indicating HPLC Method for Quantification and Purity

Principle and Rationale

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis, primarily due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile. For Methyl 2-(3-oxothiomorpholin-2-yl)acetate, a reverse-phase HPLC (RP-HPLC) method is optimal. The molecule possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

The core objective is to develop a stability-indicating method , which is a validated quantitative analytical procedure that can detect a decrease in the amount of the active ingredient due to degradation.[3] The method must be able to separate the intact analyte from its potential degradation products, ensuring that the measured analyte peak is pure and free from interference.[4] UV detection is selected based on the presence of the amide carbonyl chromophore within the thiomorpholinone ring, which is expected to exhibit absorbance in the lower UV range (200-230 nm).

Experimental Protocol: HPLC-UV

-

Acetonitrile (ACN): HPLC grade or higher.

-

Water: Deionized (DI) water, 18.2 MΩ·cm, filtered.

-

Formic Acid (FA): LC-MS grade, >99% purity.

-

Reference Standard: Methyl 2-(3-oxothiomorpholin-2-yl)acetate, >98% purity.

-

Sample: Test material containing Methyl 2-(3-oxothiomorpholin-2-yl)acetate.

| Parameter | Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector | Standard, reliable system for routine analysis and method development. |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | The C18 phase provides excellent hydrophobic retention for the analyte. The specified dimensions offer a good balance of resolution and analysis time. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that controls pH and improves peak shape by minimizing silanol interactions on the column.[5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low UV cutoff and viscosity, providing good elution strength. |

| Elution Mode | Isocratic: 60% A / 40% B | An isocratic method is simpler, more robust, and faster for routine QC once separation is established. A gradient elution may be required if significant impurities are present. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive backpressure. |

| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[4] |

| Detection | UV at 215 nm | The amide chromophore provides sufficient absorbance at this wavelength for sensitive detection. |

| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |

| Run Time | 10 minutes | Sufficient time to elute the main peak and any closely related impurities. |

-

Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of water for Mobile Phase A. Add 1.0 mL of formic acid to 1 L of acetonitrile for Mobile Phase B. Filter through a 0.45 µm membrane and degas thoroughly.[6]

-

Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution: Prepare the sample in the diluent to a target concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[6]

-

Procedure: Inject the working standard solution five times.

-

Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates for the analyte peak should be >2000, and the tailing factor should be <1.5. These criteria ensure the system is performing adequately for the analysis.[6]

-

Quantification: Construct a calibration curve using a series of standards. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

HPLC Workflow Diagram

Caption: Workflow for the HPLC-UV analysis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate.

Part 2: GC-MS Method for Identity Confirmation and Volatile Impurity Profiling

Principle and Rationale

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. While the target analyte contains polar functional groups (amide, ester), its molecular weight (189.24 g/mol ) suggests it may be sufficiently volatile for GC analysis without derivatization. Direct analysis of morpholine and its derivatives can be challenging due to polarity, often requiring derivatization to improve volatility.[7][8] However, the larger structure of Methyl 2-(3-oxothiomorpholin-2-yl)acetate may make it more amenable to direct GC analysis.

The primary role of this GC-MS method is twofold:

-

Identity Confirmation: Mass spectrometry provides a unique fragmentation pattern (a "fingerprint") of the molecule, offering unambiguous confirmation of its structure.

-

Volatile Impurity Detection: GC excels at separating highly volatile compounds, making it ideal for detecting residual solvents or volatile by-products from the synthesis process.

A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is chosen to provide good separation for a range of potential impurities. Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible and library-searchable mass spectra.

Experimental Protocol: GC-MS

-

Methanol or Ethyl Acetate: GC or ACS grade.

-

Reference Standard: Methyl 2-(3-oxothiomorpholin-2-yl)acetate, >98% purity.

-

Sample: Test material containing Methyl 2-(3-oxothiomorpholin-2-yl)acetate.

| Parameter | Condition | Rationale |

| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent | A widely used, high-performance system for routine and research analysis. |

| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film | This non-polar to mid-polarity column is robust and provides excellent separation for a wide range of analytes. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Injection Mode | Split (50:1) | A split injection prevents column overloading and ensures sharp peaks for a concentrated sample. A splitless injection may be used for trace analysis. |

| Injection Vol. | 1 µL | Standard volume for capillary GC. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | The initial temperature allows for solvent focusing, while the ramp effectively elutes the analyte and higher-boiling impurities. |

| MS Source Temp. | 230 °C | Standard temperature to maintain cleanliness and promote ionization. |

| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass analyzer. |

| Ionization | Electron Ionization (EI) at 70 eV | Universal and energetic ionization mode that produces characteristic, reproducible fragmentation patterns. |

| Scan Range | m/z 40 - 400 | A suitable mass range to capture the molecular ion and key fragment ions of the analyte and potential impurities. |

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

-

Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with ethyl acetate.

-

Sample Solution: Prepare the sample in ethyl acetate to a target concentration of approximately 100 µg/mL.

Expected Mass Spectrum and Identity Confirmation

The molecular ion ([M]⁺) should be observable at m/z 189. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 158), the entire methoxycarbonyl group (-COOCH₃, m/z 130), and cleavage of the acetate side chain, leading to fragments corresponding to the thiomorpholinone ring structure. The presence of the molecular ion and these characteristic fragments provides strong evidence for the compound's identity.

GC-MS Workflow Diagram

Caption: Workflow for the GC-MS analysis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for researchers, scientists, and drug development professionals working with Methyl 2-(3-oxothiomorpholin-2-yl)acetate. The RP-HPLC method is robust and stability-indicating, making it ideal for routine quality control, purity assessment, and stability studies. The GC-MS method serves as an essential confirmatory technique, providing unambiguous identification and a means to profile volatile impurities. Together, these protocols form a self-validating system for ensuring the quality and integrity of this important chemical entity.

References

- BenchChem. (2025).

- BenchChem. (2025).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 661108, Methyl 2-(3-oxothiomorpholin-2-yl)acetate. PubChem. [Link]

-

Gao, H., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PLoS ONE, 10(9), e01382A7. [Link]

-

Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Application Note. [Link]

- BenchChem. (2025). Application Note: Analysis of Methyl (methylthio)

-

SIELC Technologies. (n.d.). Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column. [Link]

-

Jadhav, S. D., et al. (2021). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. British Journal of Pharmaceutical and Medical Research. [Link]

-

Kamal, N., et al. (2015). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Pharmaceutical and Biomedical Research. [Link]

-

Shrivastava, A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. bepls.com [bepls.com]

- 4. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Scaling Up the Synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry research.[1][2] We present a detailed, validated laboratory-scale protocol and address the critical considerations and modifications required for scaling up the synthesis to multi-gram quantities. The core of the synthesis is an intramolecular Dieckmann condensation, a robust method for forming cyclic β-keto esters.[3][4] This guide is intended for researchers, chemists, and process development professionals, offering field-proven insights into reaction optimization, thermal management, and safety protocols essential for a successful scale-up.[5]

Introduction and Scientific Principle

Methyl 2-(3-oxothiomorpholin-2-yl)acetate is a substituted thiomorpholin-3-one derivative. The thiomorpholine scaffold is a significant structural motif in various pharmacologically active compounds.[6] The synthesis of such N-heterocyclic compounds is a cornerstone of drug discovery and development.[1][7]

The protocol described herein employs the Dieckmann condensation, an intramolecular cyclization of a diester mediated by a strong base to form a five- or six-membered cyclic β-keto ester.[4][8][9] This reaction is the intramolecular equivalent of the Claisen condensation and is highly effective for creating the target ring system.[4]

The mechanism proceeds via the following key steps:

-

Enolate Formation: A strong base deprotonates the α-carbon of one ester group, forming a nucleophilic enolate ion.

-

Intramolecular Cyclization: The enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.

-

Intermediate Formation: A cyclic tetrahedral intermediate is formed.

-

Alkoxide Elimination: The intermediate collapses, eliminating an alkoxide group to yield the cyclic β-keto ester.

-

Final Deprotonation: Under the basic reaction conditions, the highly acidic proton between the two carbonyl groups is removed, forming a stabilized enolate. An acidic workup is required to re-protonate this position and yield the final neutral product.[3][4][9]

Overall Synthetic Workflow

The synthesis is a two-step process starting from commercially available reagents. The first step involves the synthesis of the diester precursor, followed by the pivotal Dieckmann condensation to yield the final product.

Caption: Overall workflow for the synthesis of the target compound.

Laboratory-Scale Synthesis Protocol (5-gram Scale)

This protocol is optimized for producing approximately 5 grams of the final product. All operations should be performed in a certified chemical fume hood.

Materials and Equipment

-

Reagents: Methyl 3-mercaptopropionate, Methyl 2-bromoacetate, Potassium Carbonate (anhydrous), Sodium Methoxide (NaOMe), Toluene (anhydrous), Methanol (anhydrous), Ethyl Acetate, Hexanes, Saturated Sodium Bicarbonate solution, Brine, Dilute HCl, Magnesium Sulfate (anhydrous).

-

Equipment: 500 mL and 250 mL round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, dropping funnel, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates.

Step 1: Synthesis of Diester Precursor

-

To a 500 mL round-bottom flask, add methyl 3-mercaptopropionate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (200 mL).

-

Stir the suspension vigorously at room temperature.

-

Add methyl 2-bromoacetate (1.05 eq) dropwise over 15 minutes.

-

Heat the mixture to a gentle reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Rinse the filter cake with additional acetone.

-

Concentrate the combined filtrate under reduced pressure to obtain the crude diester precursor as an oil. This crude product is typically of sufficient purity for the next step.

Step 2: Dieckmann Condensation

-

Set up a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Add anhydrous toluene (250 mL) to the flask, followed by the crude diester precursor (1.0 eq) from the previous step.

-

In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol (50 mL).

-

Add the sodium methoxide solution dropwise to the stirred diester solution at room temperature over 30 minutes.

-

After the addition is complete, heat the reaction mixture to 50-60°C and stir for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the mixture in an ice bath and carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-